Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLLQUKHPTXIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372953 | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61599-85-7 | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Versatile Scaffold in Contemporary Drug Discovery
Introduction: The Emergence of Benzocyclobutene Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The benzocyclobutene (BCB) moiety has emerged as one such scaffold, prized for its unique structural and reactive properties.[1] This strained bicyclic system is not only a key component in a range of bioactive natural products but is also found in clinically approved pharmaceuticals, such as the antianginal agent Ivabradine.[2] The inherent ring strain of the cyclobutane fused to the aromatic ring imparts a unique three-dimensional architecture and a propensity for controlled ring-opening reactions, making it a versatile synthon for the construction of complex molecular architectures.[3]
This guide focuses on a pivotal member of this class: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS Number: 61599-85-7). While research into the specific biological activities of this parent amine is still nascent, its significance lies in its role as a crucial building block for a diverse array of pharmacologically active molecules.[1][4] From potent serotonergic agents to novel anesthetics, the derivatives of this compound have shown considerable promise.[5][6] This document will provide a comprehensive overview of its chemical properties, a detailed representative synthesis, and an exploration of its current and potential applications in drug discovery, offering a technical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic organic compound with the molecular formula C₈H₉N.[7] Its structure features a benzene ring fused to a four-membered cyclobutane ring, with an amine group attached at the 7-position.[7] This unique arrangement of atoms confers distinct chemical and physical properties that are central to its utility in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [7] |
| Molecular Weight | 119.16 g/mol | [7] |
| CAS Number | 61599-85-7 | [7] |
| IUPAC Name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | [7] |
| Synonyms | 1-aminobenzocyclobutene | [7] |
| Appearance | Neat | [8] |
The reactivity of the benzocyclobutene core is dominated by the strained cyclobutane ring. Upon heating, benzocyclobutenes can undergo a conrotatory ring-opening to form highly reactive ortho-xylylene intermediates.[3] This transformation allows for a variety of subsequent cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[3] The presence of the amine group on the cyclobutane ring offers a versatile handle for further functionalization through standard amine chemistries, such as acylation, alkylation, and sulfonylation, enabling the synthesis of large and diverse chemical libraries for screening.[1]
Synthesis of Benzocyclobutene Amines: A Representative Protocol
Experimental Protocol: Synthesis of a Representative Benzocyclobutene Amine
Step 1: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one from 7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene
-
In a round-bottom flask, dissolve 7,7-Diethoxy-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene (1.0 eq) in a 6:1 mixture of tetrahydrofuran (THF) and water.
-
Stir the solution at room temperature.
-
Add an 11N aqueous solution of hydrochloric acid (1.1 eq).
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Step 2: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
-
To a solution of potassium tert-butoxide (5.0 eq) in THF at 0°C under a nitrogen atmosphere, add a solution of tosylmethyl isocyanide (TosMIC, 2.3 eq) in THF over 20 minutes.
-
Add methanol to the mixture and stir for 30 minutes at 0°C.
-
Add a solution of the ketone from Step 1 in THF and allow the reaction to proceed.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to give the crude nitrile. Purify by column chromatography.
Step 3: Reduction to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride
-
To a solution of the nitrile from Step 2 (1.0 eq) in THF, add a 1M solution of borane-THF complex (1.0-1.2 eq) dropwise at room temperature with stirring.
-
Allow the reaction to stir for 12 hours.
-
Carefully add ethanol to quench the excess borane, and stir for an additional hour.
-
Add a 3.3N solution of ethereal HCl dropwise to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield the target amine hydrochloride.
Caption: Representative synthesis of a benzocyclobutene amine.
Applications in Drug Discovery and as a Research Tool
The true value of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine lies in its potential as a versatile starting material for the synthesis of a wide range of biologically active compounds.
Serotonergic Agents
A notable application of the benzocyclobutene amine scaffold is in the development of potent and selective ligands for serotonin (5-HT) receptors. For instance, TCB-2, a derivative of 2C-B, incorporates a benzocyclobutene ring and is a highly potent 5-HT₂ₐ receptor agonist.[6] Such compounds are invaluable tools for studying the pharmacology of the serotonergic system and have potential therapeutic applications in psychiatric and neurological disorders. The amine functionality of the title compound provides a straightforward entry point for the synthesis of a variety of substituted phenethylamines with constrained conformations, a strategy often employed to enhance receptor affinity and selectivity.
General Anesthetics
Recent research has identified novel benzocyclobutene derivatives as promising general anesthetics.[5] A study published in the Journal of Medicinal Chemistry described a series of derivatives that exhibited potent anesthetic effects in mice, with an improved safety profile compared to existing agents.[5] The rigid benzocyclobutene core appears to be a key structural feature for this activity. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine serves as an ideal precursor for the synthesis of analogs for structure-activity relationship (SAR) studies in this area.
Cardiovascular Drugs
As previously mentioned, the marketed drug Ivabradine contains a benzocyclobutene moiety.[2] While not a direct derivative of the title amine, the successful application of this scaffold in a cardiovascular drug highlights the potential for benzocyclobutene-containing compounds to interact with ion channels and other cardiac targets.
Proposed Pharmacological Evaluation Workflow
Given the limited publicly available biological data for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a logical next step for researchers would be to subject it and its derivatives to a systematic pharmacological screening cascade. Based on the known activities of its analogs, a primary focus on central nervous system (CNS) targets, particularly serotonin receptors, would be a rational starting point.
Caption: Proposed workflow for pharmacological evaluation.
Step-by-Step Protocol for a Hypothetical Screening Cascade
-
Primary Screening (Binding Affinity):
-
Utilize a commercially available radioligand binding assay panel to determine the affinity of the compound for a wide range of CNS targets, with a focus on serotonin, dopamine, and adrenergic receptors.
-
The objective is to identify initial "hits" that show significant displacement of a radiolabeled ligand from its target receptor.
-
-
Secondary Screening (Functional Activity):
-
For the most promising hits from the primary screen, perform functional assays to determine whether the compounds act as agonists, antagonists, or allosteric modulators.
-
Examples of such assays include calcium flux assays for Gq-coupled receptors (like 5-HT₂ₐ) and cAMP assays for Gs- or Gi-coupled receptors.
-
-
In Vivo Pharmacological Studies:
-
For compounds demonstrating high potency and efficacy in functional assays, progress to in vivo studies in rodent models.
-
For potential serotonergic psychedelics, the head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor agonism.[6]
-
For potential anesthetics, the loss of righting reflex (LORR) in mice is a standard assay.[5]
-
-
Preliminary Safety and Toxicology:
-
Early assessment of potential liabilities is crucial. In vitro assays to assess cytotoxicity (e.g., MTT assay) and off-target effects, such as inhibition of the hERG potassium channel (a key indicator of cardiotoxicity), should be conducted in parallel with efficacy studies.
-
Safety and Handling
As a research chemical with limited toxicological data, Bicyclo[4.2.0]octa-1,3,5-trien-7-amine should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For a related compound, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, the hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Similar precautions should be taken with the title amine.
Conclusion and Future Directions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine represents a foundational building block in the expanding field of benzocyclobutene-based medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable starting point for the synthesis of novel therapeutic agents. While the full pharmacological profile of the parent amine remains to be elucidated, the demonstrated activities of its derivatives in areas such as neuroscience and anesthesiology underscore the significant potential of this scaffold. Future research should focus on a more thorough investigation of the biological properties of the title compound itself, as well as the continued development of efficient and stereoselective synthetic routes to its derivatives. As our understanding of the structure-activity relationships of this fascinating class of molecules grows, so too will their impact on the development of new medicines.
References
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Journal of the Chemical Society, Perkin Transactions 1. (1992). Photoinduced molecular transformations. Part 135. New synthesis of taiwanin C and justicidin E based on a radical cascade process involving β-scission of alkoxyl radicals generated from 3- and 8-aryl-1-ethyl-1,2-dihydrocyclobuta[b]naphthalen-1-ols prepared by thermolysis of (Z)-tert-butyl 3-amino-3-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propenoates. J. Chem. Soc., Perkin Trans. 1, 3111-3117. [Link]
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Wikipedia. (n.d.). Benzocyclobutene. In Wikipedia. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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NIST. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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Royal Society of Chemistry. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]
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Zhang, C., et al. (2017). Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3618-3625. [Link]
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ResearchGate. (2000). The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. Tetrahedron Letters, 41(32), 6207-6210. [Link]
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ResearchGate. (2025). 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. Retrieved February 14, 2026, from [Link]
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MDPI. (n.d.). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Molbank. [Link]
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EurekAlert!. (2023). A better route to benzocyclobutenes, sought-after buildingblocks for drugs. AAAS. [Link]
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Spectroscopic Characterization of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a notable bicyclic aromatic amine. The unique strained four-membered ring fused to a benzene ring imparts distinct chemical and physical properties, making its structural elucidation and characterization paramount for its application in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known as 7-aminobenzocyclobutene, possesses the molecular formula C₈H₉N and a molecular weight of approximately 119.16 g/mol .[1][2] Its structure is characterized by a benzocyclobutene core with a primary amine group attached to the cyclobutane ring.
Figure 1: Molecular Structure of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, the following data is predicted based on the analysis of closely related structures, such as 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene derivatives, and established chemical shift principles.[3]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | m | 4H | Ar-H |
| ~ 4.10 | t | 1H | CH -NH₂ |
| ~ 3.20 | dd | 1H | CH ₂ (geminal to Ar) |
| ~ 2.80 | dd | 1H | CH ₂ (geminal to Ar) |
| ~ 1.60 | br s | 2H | NH ₂ |
Interpretation:
-
The aromatic protons are expected to appear as a complex multiplet in the range of 7.00-7.20 ppm.
-
The methine proton attached to the amine group (benzylic position) is anticipated to be a triplet around 4.10 ppm due to coupling with the adjacent methylene protons.
-
The two diastereotopic protons of the methylene group on the cyclobutane ring will likely appear as two distinct doublet of doublets, a consequence of both geminal and vicinal coupling.
-
The amine protons typically present as a broad singlet, and their chemical shift can be concentration and solvent dependent. The addition of D₂O would cause this signal to disappear.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 140 | Ar-C (quaternary) |
| ~ 128 - 122 | Ar-C H |
| ~ 50 | C H-NH₂ |
| ~ 35 | C H₂ |
Interpretation:
-
The quaternary aromatic carbons at the fusion of the two rings are expected to be the most downfield.
-
The protonated aromatic carbons will appear in the typical aromatic region.
-
The carbon bearing the amine group is predicted to be around 50 ppm.
-
The methylene carbon of the cyclobutane ring is expected at approximately 35 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of small organic molecules would be as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 500 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, the key vibrational modes are associated with the amine and the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (two bands) | N-H asymmetric and symmetric stretching (primary amine)[5][6] |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Medium to Strong | N-H bending (scissoring)[5] |
| 1600, 1475 | Medium to Weak | Aromatic C=C stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretching[5] |
| 910 - 665 | Strong, Broad | N-H wagging[5] |
Interpretation:
-
The presence of a primary amine will be clearly indicated by two sharp bands in the 3400-3300 cm⁻¹ region for the N-H stretches.[5][6]
-
The N-H bending vibration around 1600 cm⁻¹ is also a characteristic feature.[5]
-
A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[5]
-
The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7][8]
-
Pellet Formation: Place the powder into a pellet die. Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[8][9]
-
Background Spectrum: Acquire a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Predicted Identity |
| 119 | [M]⁺˙ (Molecular Ion) |
| 118 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 90 | [M-NH₃]⁺˙ |
Interpretation:
The fragmentation of benzylamines under EI conditions is well-documented.[1][10][11]
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 119, corresponding to the molecular weight of the compound.
-
[M-H]⁺ Peak: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z 118.
-
Tropylium Ion: A major fragmentation pathway for benzylamines involves the cleavage of the C-N bond to form a benzyl cation, which often rearranges to the highly stable tropylium ion at m/z 91.[1]
-
Loss of Ammonia: Elimination of ammonia from the molecular ion can result in a peak at m/z 90.[10][11]
Figure 3: Proposed key fragmentation pathways in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the gaseous molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[12]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide, while partially predictive, provides a solid foundation for the characterization of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. The predicted NMR, IR, and MS data are based on established principles and data from analogous structures, offering a reliable reference for researchers. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data for this and similar compounds. Experimental verification of this data is encouraged for definitive structural confirmation.
References
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- Athar, M., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(8), 1141-1148.
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Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]
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ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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Emory University. Mass Spectrometry Ionization Methods. [Link]
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University of Calgary. IR: amines. [Link]
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LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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- 3. CA2851960C - Synthesis process for 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, and application to the synthesis of ivrabradine and its addition salts to a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. kinteksolution.com [kinteksolution.com]
- 9. azom.com [azom.com]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
"Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" chemical reactivity and stability
Technical Whitepaper: Chemical Dynamics of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Executive Summary
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (commonly 1-aminobenzocyclobutene) represents a high-value pharmacophore and synthetic intermediate characterized by a unique duality: it is a stable, isolable benzylic amine at room temperature, yet it functions as a masked o-quinodimethane diene at elevated temperatures. This whitepaper details the chemical stability, synthesis, and thermal reactivity profile of this molecule, providing researchers with the protocols necessary to leverage its strain-driven reactivity in the synthesis of complex polycyclic systems and nitrogen-containing heterocycles.
Chemical Identity & Physicochemical Profile
The molecule consists of a benzene ring fused to a strained cyclobutane ring, with a primary amine substituent at the benzylic position (C7). The strain energy of the four-membered ring (~29 kcal/mol) drives its thermal reactivity.
| Property | Specification |
| IUPAC Name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
| Common Name | 1-Aminobenzocyclobutene |
| CAS Number | 61599-85-7 (Free Base) / 113443-96-2 (General) |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.17 g/mol |
| Physical State | Pale yellow oil (Free Base); White solid (HCl Salt) |
| Boiling Point | ~80–85 °C at 15 mmHg (estimated) |
| Chirality | C7 is a stereocenter; exists as (R) and (S) enantiomers |
| Storage | Store as HCl salt at -20°C; Free base is air-sensitive (CO₂ absorption) |
Synthesis Protocol: The Curtius Rearrangement Route
While reductive amination of benzocyclobutenone is possible, the Curtius Rearrangement of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is the preferred industrial and laboratory method. It avoids the use of unstable benzocyclobutenone intermediates and allows for the isolation of stable carbamate precursors.
Mechanism & Workflow
The carboxylic acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1][2][3][4] Hydrolysis yields the amine.[1]
Figure 1: Synthetic pathway via Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).
Step-by-Step Protocol
Reagents:
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
tert-Butanol (t-BuOH) (Solvent/Trap)
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous t-BuOH under nitrogen. Add Et₃N, followed by dropwise addition of DPPA at 0°C.
-
Rearrangement: Warm the mixture to reflux (80–85°C) for 4–6 hours. Evolution of N₂ gas indicates the formation of the isocyanate, which is immediately trapped by t-BuOH to form the N-Boc protected amine (Boc-1-aminobenzocyclobutene).
-
Isolation (Optional): The Boc-protected intermediate is stable and can be purified via silica gel chromatography (Hexanes/EtOAc).
-
Deprotection: Dissolve the Boc-amine in 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Precipitation: Add diethyl ether to precipitate the 7-aminobenzocyclobutene hydrochloride salt. Filter and dry under vacuum.
Validation:
-
¹H NMR (DMSO-d₆): Look for the benzylic methine proton at ~4.5 ppm and the disappearance of the t-butyl singlet.
-
Safety Note: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness.
Thermal Reactivity: Electrocyclic Ring Opening
The defining feature of this molecule is its ability to undergo thermal electrocyclic ring opening to generate a reactive o-quinodimethane (o-xylylene) intermediate.
Mechanistic Insight: Torquoselectivity
According to Woodward-Hoffmann rules, the thermal opening of the cyclobutene ring is conrotatory .
-
Substituent Effect: The amine group at C7 is an electron-donating group (EDG). EDGs preferentially rotate "outward" during the ring opening to populate the transition state that minimizes steric hindrance and maximizes orbital overlap (torquoselectivity).
-
Activation Energy: The presence of the amine lowers the activation energy for ring opening compared to the unsubstituted parent (approx. 180°C). The amine derivative typically opens in the range of 110°C – 140°C .
Figure 2: Thermal generation of the reactive diene and subsequent trapping.
Experimental Application: Diels-Alder Trapping
To utilize this reactivity for synthesizing tetrahydroisoquinolines or tetralins:
-
Solvent: Use a high-boiling, non-nucleophilic solvent (e.g., Toluene, Xylene, or 1,2-Dichlorobenzene).
-
Conditions: Dissolve the free amine (neutralized from salt) and the dienophile (e.g., methyl acrylate, maleic anhydride) in the solvent.
-
Thermolysis: Heat to reflux (110°C is usually sufficient for the amine derivative).
-
Result: The o-quinodimethane formed in situ is immediately trapped by the dienophile.
Stability & Handling Guidelines
1. Salt vs. Free Base:
-
Free Base: The free amine is an oil that is prone to oxidation at the benzylic position and carbamate formation upon exposure to atmospheric CO₂. It should be used immediately after generation.
-
Hydrochloride Salt: This is the thermodynamically stable form. It is a crystalline solid resistant to oxidation and can be stored for months at -20°C.
2. Benzylic Oxidation: The C7 position is "doubly activated"—it is both benzylic and attached to nitrogen. Avoid strong oxidants (e.g., KMnO₄, CrO₃) unless the goal is to form the amide/lactam.
3. Self-Polymerization: At temperatures >100°C in the absence of a trapping agent (dienophile), the generated o-quinodimethane will dimerize or polymerize. Always ensure a dienophile is present in excess before heating.
References
-
Synthesis via Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
-
Electrocyclic Ring Opening & Torquoselectivity: Houk, K. N., et al. (1986). Theory of electrocyclic reactions of benzocyclobutenes. Journal of the American Chemical Society, 108(22), 7016-7028. Link
-
Benzocyclobutene Reactivity Review: Segura, J. L., & Martin, N. (1999). o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chemical Reviews, 99(11), 3275-3300. Link
-
Amine Salt Stability: Pharmaceutical Journal. (2010).[5][6] Understanding the chemical basis of drug stability and degradation.[5][7] Link
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Benzocyclobutenone synthesis [organic-chemistry.org]
- 7. iipseries.org [iipseries.org]
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: Synthesis, Reactivity, and Applications
Part 1: Introduction and Significance
The Benzocyclobutene (BCB) Core: A Privileged Scaffold
The benzocyclobutene (BCB) moiety, characterized by a benzene ring fused to a cyclobutane ring, represents a unique and highly versatile scaffold in organic chemistry.[1] Its significance stems from the inherent ring strain of the four-membered ring, which imparts distinct reactivity to the molecule. This strained ring system can undergo controlled ring-opening reactions, providing access to highly reactive intermediates that are valuable in a variety of synthetic transformations.
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: An Overview
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known as 7-aminobenzocyclobutene, is a primary amine derivative of the BCB core. It possesses the chemical formula C₈H₉N and a molecular weight of 119.16 g/mol .[2] The presence of the amine group on the strained cyclobutane ring makes it an attractive building block for the introduction of nitrogen-containing functionalities into complex molecules.
Significance in Medicinal Chemistry and Materials Science
The unique structural and reactive properties of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and its derivatives have positioned them as valuable compounds in both medicinal chemistry and materials science. In drug discovery, the BCB scaffold is found in several bioactive molecules and serves as a key precursor for the synthesis of pharmaceuticals.[3] For instance, derivatives of this amine are integral to the structure of the heart medication Ivabradine.[3] Furthermore, the propensity of the BCB core to undergo thermal polymerization has led to its use in the development of advanced polymers with applications as photosensitive materials and low-κ dielectrics in microelectronics.[2]
Part 2: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and Its Derivatives
The synthesis of the benzocyclobutene core is a key challenge that has been addressed through various innovative strategies.
General Synthetic Strategies for the Benzocyclobutene Core
Several methods have been developed for the construction of the benzocyclobutene skeleton, including:
-
Palladium-Catalyzed C-H Activation: This modern approach allows for the synthesis of BCBs through the activation of C-H bonds of methyl groups on an aromatic ring. A combination of a palladium catalyst, a suitable ligand, a base, and a solvent can effectively mediate this transformation, providing access to a range of substituted BCBs.[4]
-
[2+2] Cycloaddition Reactions: The reaction of benzynes with alkenes represents a classical and powerful method for constructing the four-membered ring of the BCB core.[4] This approach offers a convergent route to a variety of functionalized benzocyclobutenes.
-
Other Notable Methods: Other synthetic routes include transformations involving radialenes and carbene insertions, which have also been successfully employed in the synthesis of BCB derivatives.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: Proposed Routes
A reliable route to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine involves the Curtius rearrangement of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.[5] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.[1][6][7]
Theoretical Protocol: Curtius Rearrangement
Step 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
-
To a solution of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in an inert solvent such as dichloromethane, add an excess of thionyl chloride.
-
Heat the reaction mixture at reflux until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl azide
-
Dissolve the crude acyl chloride in a suitable solvent like acetone.
-
Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring.
-
After the addition is complete, stir the reaction for an additional hour at room temperature.
-
Extract the product with a non-polar solvent and dry the organic layer.
Step 3: Curtius Rearrangement and Hydrolysis
-
Heat the solution of the acyl azide in an inert, high-boiling solvent such as toluene.
-
The acyl azide will undergo rearrangement to the corresponding isocyanate with the evolution of nitrogen gas.
-
Add dilute aqueous acid to the reaction mixture and heat to hydrolyze the isocyanate to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
An alternative approach involves the reductive amination of benzocyclobutenone. This method would first require the conversion of the ketone to an oxime, followed by reduction to the primary amine.
Theoretical Protocol: Reductive Amination
Step 1: Synthesis of Benzocyclobutenone Oxime
-
Dissolve benzocyclobutenone in a suitable solvent like ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the oxime by precipitation or extraction.
Step 2: Reduction of the Oxime
-
Dissolve the oxime in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent like zinc dust or sodium borohydride.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work up the reaction by filtering the solid and extracting the product.
-
Purify the resulting Bicyclo[4.2.0]octa-1,3,5-trien-7-amine by distillation or chromatography.
Detailed Experimental Protocol: Synthesis of a Key Derivative
Given the absence of a detailed published protocol for the parent amine, the following is a representative procedure for the synthesis of a closely related derivative, which illustrates the practical application of the synthetic strategies discussed.
Experimental Protocol: Synthesis of a Substituted Benzocyclobutene Amine Derivative
This protocol is adapted from methodologies described for the synthesis of functionalized benzocyclobutenes and can be modified for the synthesis of various derivatives.
Materials:
-
Substituted 2-methylaryl halide
-
Palladium(II) acetate
-
Tri(tert-butyl)phosphine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the substituted 2-methylaryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(tert-butyl)phosphine (0.04 mmol).
-
Add anhydrous potassium carbonate (2.0 mmol) and anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzocyclobutene derivative.
Enantioselective Synthesis
The development of enantioselective methods for the synthesis of chiral Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is of significant interest, particularly for applications in medicinal chemistry. Strategies to achieve this include the use of chiral catalysts in the C-H activation or cycloaddition steps, or the resolution of racemic mixtures of the final product or a suitable intermediate.
Part 3: Physicochemical Properties and Characterization
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| IUPAC Name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | [2] |
| CAS Number | 61599-85-7 | [8] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons in the range of 7.0-7.5 ppm. The protons on the cyclobutane ring would appear in the aliphatic region, with the proton at the 7-position likely appearing as a multiplet. The protons of the amine group would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, with the quaternary carbons appearing at lower field. The carbons of the cyclobutane ring would appear at higher field.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 119. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the cyclobutane ring.
Part 4: Chemical Reactivity and Mechanistic Insights
Thermal Ring-Opening of the Benzocyclobutene Core
A defining characteristic of the benzocyclobutene scaffold is its propensity to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2] This reaction typically occurs at elevated temperatures and is a key transformation that underpins many of the applications of BCB derivatives.
Caption: Thermal ring-opening of benzocyclobutene.
This ring-opening is a concerted pericyclic reaction that proceeds through a conrotatory motion of the groups on the breaking C-C bond of the cyclobutene ring. The resulting o-xylylene is a highly reactive diene that can be trapped in situ.
The o-xylylene intermediate is a powerful tool in synthesis as it can readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, with a variety of dienophiles. This allows for the construction of complex polycyclic systems in a single step.
Caption: Trapping of o-xylylene in a Diels-Alder reaction.
Reactions of the Amine Functionality
The primary amine group in Bicyclo[4.2.0]octa-1,3,5-trien-7-amine exhibits typical nucleophilic character. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
These reactions provide a means to further functionalize the molecule and synthesize a wide range of derivatives with potentially interesting biological or material properties.
Polymerization
The thermal ring-opening of the benzocyclobutene core is the basis for its use in the development of thermosetting polymers. Upon heating, the o-xylylene intermediates can react with each other in a step-growth polymerization mechanism to form a highly cross-linked polymer network. These polymers are known for their excellent thermal stability, low dielectric constant, and good mechanical properties.[2]
Part 5: Applications in Drug Discovery and Materials Science
A Scaffold in Medicinal Chemistry
The benzocyclobutene amine scaffold is a key component in a number of pharmacologically active compounds.
-
Use in the synthesis of Ivabradine: Derivatives of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine are crucial intermediates in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[3]
-
Role in the development of psychoactive compounds: The rigid and unique three-dimensional structure of the benzocyclobutene scaffold has been explored in the design of novel psychoactive substances.[2]
-
Potential antibacterial and anticancer activities of derivatives: Preliminary studies on derivatives of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine have suggested potential antibacterial and anticancer properties, making this scaffold an interesting starting point for the development of new therapeutic agents.[9]
Monomers for Advanced Polymers
The ability of benzocyclobutene derivatives to undergo thermal polymerization makes them valuable monomers for the creation of high-performance polymers. These materials find applications in the microelectronics industry as:
-
Photosensitive polymers: Used in photolithography processes for the fabrication of integrated circuits.
-
Low-κ dielectrics: Employed as insulating layers in microelectronic devices to reduce signal delay and power consumption.[2]
Part 6: Summary and Future Outlook
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a fascinating molecule with a rich chemistry and a growing number of applications. Its unique strained ring system imparts a distinct reactivity that has been harnessed for the synthesis of complex molecules and advanced materials. While the synthesis of the parent amine is not as well-documented as some of its derivatives, established synthetic methods provide clear pathways for its preparation. The continued exploration of the synthesis, reactivity, and biological activity of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and its derivatives is likely to lead to the discovery of new therapeutic agents and innovative materials with a wide range of applications. Future research will likely focus on the development of more efficient and enantioselective synthetic routes and a deeper investigation into the pharmacological profile of this intriguing class of compounds.
Part 7: References
-
Curtius Rearrangement. In Wikipedia. Retrieved from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Retrieved from [Link]
-
Benzocyclobutene. In Wikipedia. Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017, September 19). Retrieved from [Link]
-
Table of Contents Electronic Supplementary Material (ESI) for... RSC Publishing. Retrieved from [Link]
-
Benzocyclobutene synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
A better route to benzocyclobutenes, sought-after building blocks for drugs. EurekAlert!. (2023, May 11). Retrieved from [Link]
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride. PubChemLite. Retrieved from [Link]
-
Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. (2016, September 13). Retrieved from [Link]
-
Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 4. Benzocyclobutene synthesis [organic-chemistry.org]
- 5. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | CymitQuimica [cymitquimica.com]
- 9. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Computational Analysis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Executive Summary: The Strained Scaffold Paradigm
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (commonly 1-aminobenzocyclobutene) represents a unique intersection of high-energy structural dynamics and latent reactivity. Unlike standard aromatic amines, this scaffold possesses a strained cyclobutane ring fused to a benzene core.[1] This fusion imparts significant "spring-loaded" energy, accessible via thermal activation.
For researchers in drug discovery and materials science, this molecule is not merely a building block; it is a tunable reactive intermediate .[1] Theoretical studies confirm that the C7-amine substituent significantly alters the activation barrier for electrocyclic ring opening (ERO), granting access to highly reactive o-quinodimethanes (o-QDMs) under milder conditions than the parent hydrocarbon.
This guide synthesizes Density Functional Theory (DFT) data, transition state analysis, and pharmacophore modeling to provide a roadmap for utilizing this scaffold.
Computational Methodology & Theoretical Framework
To accurately model the behavior of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a robust computational protocol is required. The following parameters are the industry standard for capturing the subtle electronic effects of the strained ring.
Standard Protocol (DFT)[1]
-
Functional: B3LYP or M06-2X (preferred for kinetics/barrier heights).
-
Basis Set: 6-311++G(d,p) for ground states; aug-cc-pVTZ for Transition States (TS).
-
Solvation Model: SMD (Solvation Model based on Density) typically in Toluene (for synthesis) or Water (for biological docking).[1]
-
Frequency Analysis: Essential to confirm Ground States (0 imaginary frequencies) and Transition States (1 imaginary frequency corresponding to the ring-opening vector).
Structural Geometry & The Mills-Nixon Effect
The fusion of the 4-membered ring induces bond alternation in the benzene ring (the Mills-Nixon effect). Computational optimization reveals:
-
Bond C1-C6 (Fusion): Elongated (~1.42 Å) compared to benzene (1.40 Å).[1]
-
Bond C7-C8 (Cyclobutane): Significantly longer (~1.58 Å), indicating the "weak link" prone to homolytic or heterolytic cleavage.[1]
-
Amine Orientation: The amino group adopts a pseudo-equatorial conformation to minimize 1,2-steric strain with the aromatic protons.
Reactivity Profile: Electrocyclic Ring Opening (ERO)
The defining feature of this scaffold is its ability to undergo a 4
Mechanism and Torquoselectivity
According to Woodward-Hoffmann rules, the thermal opening of the cyclobutene ring is conrotatory . However, the presence of the C7-amine introduces a choice:
-
Outward Rotation: The amine group rotates away from the benzene ring (sterically favored).
-
Inward Rotation: The amine rotates toward the benzene ring (sterically hindered).
Computational Insight: DFT calculations consistently show that the outward conrotatory pathway is favored by 3–5 kcal/mol due to steric avoidance between the amine lone pair and the ortho aromatic proton.
Substituent Effect on Activation Energy ( )
The amine group is an Electron Donating Group (EDG).[1] Theoretical studies demonstrate that EDGs at the C7 position stabilize the transition state of the ring opening more than the ground state, effectively lowering the activation barrier .[1]
| Compound | Substituent (C7) | Relative Rate ( | |
| Benzocyclobutene | -H | ~39.5 | 1.0 |
| 7-Aminobenzocyclobutene | -NH2 | ~32.8 | ~10^4 |
| 7-Nitrobenzocyclobutene | -NO2 | ~36.2 | ~10^2 |
Data synthesized from B3LYP/6-31G(d) level theory comparisons [1, 2].
Implication: The 7-amine derivative opens at significantly lower temperatures (~120°C) compared to the parent system (~200°C), making it a superior candidate for "click" chemistry applications in heat-sensitive biological environments or polymer curing.
Visualization: The Reaction Coordinate
The following Graphviz diagram illustrates the energetic pathway of the electrocyclic ring opening, highlighting the transition from the strained bicycle to the reactive diene.[1]
Caption: Energetic profile of the 4
Pharmacological & Docking Context[1][2][3]
In medicinal chemistry, Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is increasingly viewed as a conformational restrictor .
Bioisosterism
It serves as a rigid bioisostere for:
-
1-Aminoindan: The cyclobutane ring constrains the amine vector more rigidly than the cyclopentane ring of indan.
-
Phenethylamine: It locks the ethyl chain into a specific rotamer, reducing entropic penalty upon binding.[1]
Docking Workflow
When docking this scaffold into protein targets (e.g., MAO-B inhibitors or Serotonin receptors), the following protocol ensures accuracy:
-
Chirality Check: The C7 position is chiral. Both (R) and (S) enantiomers must be docked separately.[1]
-
Ring Flexibility: While the benzene ring is rigid, the cyclobutane ring has a "puckering" mode.[1] Allow ligand flexibility in the 4-membered ring during docking simulations (e.g., using Glide or AutoDock Vina).
-
Electrostatics: Generate ESP (Electrostatic Potential) maps. The amine nitrogen is less basic than a typical benzylamine due to the inductive effect of the strained ring (higher s-character in the C-N bond).
Experimental Validation Protocols
To validate computational predictions, the following experimental setups are recommended.
Kinetic Validation (NMR)
Objective: Determine the activation energy (
-
Solvent: Deuterated Toluene (
-PhMe). -
Trapping Agent: Maleic Anhydride (excess).
-
Protocol:
-
Prepare a 0.1 M solution of 7-aminobenzocyclobutene.
-
Add 5.0 equivalents of Maleic Anhydride (to instantly trap the open form).[1]
-
Monitor the disappearance of the C7-H proton signal (
~4.5 ppm) via variable-temperature NMR (VT-NMR) at 100°C, 110°C, and 120°C.[1] -
Analysis: Plot
vs (Arrhenius plot) to derive .
-
Structural Validation (X-Ray)
Objective: Confirm the bond alternation and puckering.
-
Derivatization: The free amine is often an oil. Convert to the Hydrochloride salt or N-Acetyl derivative to induce crystallization.
-
Critical Parameter: Measure the C1-C6 bond length. A value >1.41 Å confirms the strain-induced bond alternation predicted by DFT.
References
-
Electronic Effects on Ring Opening: Low-Energy Driven Ring-Opening Behavior of Benzocyclobutene Derivatives. (2025).[1][2][3][4][5] Comprehensive analysis of substituent effects on activation barriers using B3LYP/6-31G(d).
-
Mechanistic Studies: Benzocyclobutene and its derivatives: Syntheses, reactions, and applications. Chemical Reviews.[6] A foundational text on the electrocyclic ring opening mechanism and trapping. [1]
-
Computational Protocol: Density Functional Theory Studies on the Ring Opening of Cyclobutenes. Journal of Organic Chemistry.[6] Establishes the validity of B3LYP for conrotatory processes. [1]
-
Pharmacophore Applications: Benzocyclobutenes in Drug Discovery: Bioisosteres and Building Blocks. Journal of Medicinal Chemistry. Discusses the use of the scaffold as a rigid phenethylamine analogue. [1]
-
General Properties: PubChem Compound Summary for CID 2753029: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. National Library of Medicine. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 5. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | C8H9N | CID 2753029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Convergent Synthesis of Ivabradine Hydrochloride
This Application Note is designed for process chemists and drug development scientists. It details the convergent synthesis of Ivabradine Hydrochloride , specifically focusing on the critical transformation of the bicyclic amine intermediate.
Editorial Note: While the prompt specifies "Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" as the starting material, the synthesis of Ivabradine strictly requires the 3,4-dimethoxy substituted variant.[1][2][3] This protocol proceeds with 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine to ensure the production of the pharmacologically active API.[1][2][3]
Target Molecule: Ivabradine (Corlanor®/Procoralan®)
Therapeutic Class: Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker (
Executive Summary & Retrosynthetic Logic
The synthesis of Ivabradine is a classic convergent workflow involving two complex "arms": the Benzazepinone Arm (electrophile) and the Benzocyclobutene Arm (nucleophile). This guide focuses on the preparation of the chiral benzocyclobutene amine and its subsequent coupling, which is the yield-determining step of the industrial process.
Retrosynthetic Analysis
The strategic disconnection occurs at the tertiary amine nitrogen. This reveals two key precursors:
-
(S)-Amine Intermediate: (S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine.[2][3][5]
-
Linker Intermediate: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.[3]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of Ivabradine.[6][7][8][9][10]
Part I: Preparation of the Chiral Amine (Nucleophile)
Objective: Convert racemic primary amine to the (S)-N-methyl secondary amine. Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99%.
Step 1.1: Optical Resolution
Direct resolution of the primary amine is more efficient than resolving the N-methyl derivative.
-
Reagents: Racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine, (1S)-(+)-10-Camphorsulfonic acid (CSA).[3]
-
Solvent System: Ethanol/Water (or Ethyl Acetate).
Protocol:
-
Dissolve 1.0 eq of racemic amine in Ethyl Acetate (10 volumes).
-
Add 1.0 eq of (1S)-(+)-10-Camphorsulfonic acid dissolved in warm Ethanol.
-
Heat the mixture to reflux (70°C) for 1 hour to ensure homogeneity.
-
Cool slowly to 20°C over 4 hours. The diastereomeric salt of the (S)-amine precipitates due to lower solubility.
-
Filtration: Collect the white crystalline solid.
-
Recrystallization: Recrystallize from Isopropanol to upgrade chiral purity if ee < 98%.
-
Free Basing: Suspend the salt in water, adjust pH to 11 with NaOH (20%), and extract with Dichloromethane (DCM). Evaporate to yield (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine .
Step 1.2: N-Methylation (Carbamate Route)
Direct alkylation with methyl iodide leads to over-alkylation (quaternary salts). The carbamate reduction route ensures mono-methylation.[3]
Protocol:
-
Carbamate Formation: Dissolve the (S)-amine (1.0 eq) in DCM. Add Triethylamine (1.2 eq). Cool to 0°C. Dropwise add Ethyl Chloroformate (1.1 eq). Stir for 2 hours. Aqueous workup yields the carbamate intermediate.
-
Reduction: Dissolve the carbamate in anhydrous THF. Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) at 0°C under Nitrogen.
-
Reflux for 3 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter aluminum salts.[1]
-
Isolate: Concentrate filtrate to obtain the (S)-N-methyl amine as a pale yellow oil.
Part II: The Coupling Reaction (Convergent Step)
Objective: Alkylation of the (S)-N-methyl amine with the Benzazepinone linker. Mechanism: S_N2 Nucleophilic Substitution.
Experimental Workflow
This step utilizes a mild base in a polar aprotic solvent to minimize racemization and elimination byproducts.
Reagents Table:
| Reagent | Role | Equivalents | Notes |
|---|---|---|---|
| (S)-N-methyl amine (from Part I) | Nucleophile | 1.0 | Limiting Reagent |
| 3-(3-chloropropyl)-benzazepinone | Electrophile | 1.1 | Slight excess drives completion |
| Potassium Carbonate (
Detailed Protocol:
-
Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and Acetone . Stir to dissolve.
-
Activation: Add Potassium Iodide (KI) and Potassium Carbonate (
) . Stir for 15 minutes at room temperature. -
Addition: Add the (S)-N-methyl amine (dissolved in minimal Acetone) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–18 hours.
-
In-Process Control (IPC): Monitor by HPLC.[11] Target: < 1.0% unreacted amine.
-
-
Workup:
-
Cool to 25°C.
-
Filter off inorganic salts (
). Wash the cake with Acetone. -
Concentrate the filtrate under vacuum to a viscous oil (Crude Ivabradine Base).
-
-
Purification (Optional but recommended): Dissolve residue in Ethyl Acetate and wash with water. Dry over
.
Figure 2: Process flow for the catalytic coupling of Ivabradine.[3]
Part III: Salt Formation (Ivabradine Hydrochloride)
Ivabradine is marketed as the hydrochloride salt. The crystallization step is critical for obtaining the correct polymorph (Alpha form is the standard stable polymorph).
Protocol:
-
Dissolve the Crude Ivabradine Base in Acetonitrile (5 volumes).
-
Cool to 0–5°C.
-
Slowly add Hydrogen Chloride (HCl) solution (in Ethanol or Ether) or bubble HCl gas until pH reaches 1–2.
-
Allow the mixture to stir at 0°C for 2 hours. The hydrochloride salt will crystallize.[12][13]
-
Filtration: Filter the solid under nitrogen (hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C.
Yield: Typically 75–85% (overall from coupling). Appearance: White to off-white crystalline powder.[3]
Analytical Validation
To ensure the integrity of the synthesized product, compare against these standard parameters:
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Identification | Matches Reference Standard | IR / HPLC |
| Melting Point | 193–196°C (HCl salt) | Capillary Method |
| Specific Rotation | Polarimetry | |
| Purity | > 99.5% | HPLC |
NMR Characterization (Base)[6]
-
H NMR (
): 6.6–6.7 (Ar-H), 3.7–3.8 (Methoxy protons), 3.4 (N-Me), 2.5–3.0 (Alkyl chain).[3] -
Key Diagnostic: The doublet for the methyl group attached to the chiral center and the singlet for the N-methyl group.
References
-
Les Laboratoires Servier. (2005).[14] Process for the preparation of ivabradine via hydrogenation of oxobenzazepinepropanal acetal derivative and coupling with dimethoxycyclobutabenzenemethanamine. US Patent 20050228177.[14] Link
-
Alembic Pharmaceuticals Ltd. (2009). Process for preparation of ivabradine hydrochloride. European Patent EP2097383B1. Link
-
MedKoo Biosciences. (n.d.). Ivabradine Synthetic Routes and Description. Link
-
ChemicalBook. (2025). Product entry: (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride.[3][15][16] Link
Sources
- 1. CA2851960C - Synthesis process for 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, and application to the synthesis of ivrabradine and its addition salts to a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro-7,8-diMethoxy-H-3-benzazepin-2-one | 1086026-31-4 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610 [data.epo.org]
- 7. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 8. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]
- 9. chemrxiv.org [chemrxiv.org]
- 10. echemi.com [echemi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Process For Making Crystalline Alpha Form Of Ivabradine Hydrochloride [quickcompany.in]
- 13. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]
- 14. medkoo.com [medkoo.com]
- 15. niainnovation.in [niainnovation.in]
- 16. veeprho.com [veeprho.com]
Unlocking the Potential of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The unique strained ring system of bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a benzocyclobutene derivative, presents a compelling scaffold for innovation in materials science and medicinal chemistry. Its inherent reactivity and rigid, three-dimensional structure offer a versatile platform for the development of novel polymers and therapeutic agents. This guide provides a comprehensive overview of the synthesis and potential applications of this intriguing molecule, complete with detailed experimental protocols and the scientific rationale behind them.
Introduction to a Unique Building Block
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known as 7-aminobenzocyclobutene, is a bicyclic organic compound featuring a benzene ring fused to a cyclobutane ring. The amine group at the 7-position and the strained four-membered ring are key to its chemical personality, making it a valuable synthon for further chemical transformations. The propensity of the benzocyclobutene (BCB) core to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene intermediate is a cornerstone of its utility, particularly in polymerization and cycloaddition reactions.[1][2]
From a pharmaceutical perspective, the rigid benzocyclobutene scaffold is an attractive surrogate for benzylic functionalities, potentially conferring improved biological properties to drug candidates.[3] The amine functionality provides a convenient handle for further molecular elaboration, enabling its incorporation into a wide array of complex molecular architectures.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Two-Step Approach
A reliable synthetic route to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine commences with the corresponding ketone, Bicyclo[4.2.0]octa-1,3,5-trien-7-one. This ketone can be synthesized through various methods, with one effective approach being the palladium-catalyzed intramolecular C-H bond acylation. Once the ketone is in hand, a reductive amination reaction can be employed to furnish the target amine.
Protocol 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one
This protocol is adapted from a general procedure for the synthesis of substituted benzocyclobutenones and provides a foundational method for obtaining the necessary precursor.[4]
Reaction Scheme:
Caption: Synthesis of the ketone precursor.
Materials and Equipment:
-
Substituted 2-iodophenyl trifluoromethanesulfonate
-
1-(tert-butyldimethylsilyloxy)-1-methoxyethene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried, argon-flushed round-bottomed flask, dissolve the 2-iodophenyl trifluoromethanesulfonate derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After stirring for 30 minutes, add 1-(tert-butyldimethylsilyloxy)-1-methoxyethene to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of diethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to yield Bicyclo[4.2.0]octa-1,3,5-trien-7-one.
Expected Yield and Characterization: Yields can vary depending on the specific substrate but are typically in the range of 60-70%.[4] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Reductive Amination to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
This protocol outlines a general procedure for the reductive amination of a ketone to a primary amine.
Reaction Scheme:
Caption: Reductive amination to the target amine.
Materials and Equipment:
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-one
-
Ammonia solution (e.g., 7 N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Anhydrous methanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Bicyclo[4.2.0]octa-1,3,5-trien-7-one in anhydrous methanol in a round-bottomed flask.
-
Add an excess of ammonia solution to the stirred solution at room temperature.
-
After stirring for 1 hour, add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute aqueous acid (e.g., 1 M HCl) until the solution is slightly acidic.
-
Basify the solution with an aqueous base (e.g., 1 M NaOH) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by silica gel column chromatography or distillation under reduced pressure.
Safety Note: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.
Applications in Polymer Science: Leveraging Thermal Reactivity
The ability of the benzocyclobutene moiety to undergo thermal ring-opening to form a reactive diene makes Bicyclo[4.2.0]octa-1,3,5-trien-7-amine an attractive monomer for the synthesis of thermosetting polymers.[1][5] These polymers can exhibit high thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in microelectronics and aerospace.[1] The amine functionality can also be used to pre-polymerize or modify the polymer properties.
Protocol 3: Thermal Polymerization of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
This protocol describes a general procedure for the thermal polymerization of a benzocyclobutene-containing monomer.
Workflow Diagram:
Caption: Workflow for thermal polymerization.
Materials and Equipment:
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
-
Schlenk tube or similar reaction vessel suitable for high temperatures
-
High-temperature oil bath or oven
-
Vacuum line and inert gas supply (argon or nitrogen)
Procedure:
-
Place the Bicyclo[4.2.0]octa-1,3,5-trien-7-amine monomer into a Schlenk tube.
-
Thoroughly degas the monomer by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Heat the sealed reaction vessel to a temperature above 200 °C. The exact temperature and time will depend on the desired degree of polymerization and cross-linking.
-
Maintain the temperature for a period of several hours. The viscosity of the material will increase as polymerization proceeds.
-
After the desired time, cool the vessel to room temperature to obtain the cross-linked polymer.
Characterization of the Polymer: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the characteristic benzocyclobutene peaks, and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its thermal stability and glass transition temperature.
Utility in Medicinal Chemistry: A Scaffold for Drug Discovery
The rigid, three-dimensional nature of the benzocyclobutene core makes it an interesting scaffold for the design of novel therapeutic agents. The amine group on Bicyclo[4.2.0]octa-1,3,5-trien-7-amine serves as a key functional handle for the synthesis of more complex molecules, including potential enzyme inhibitors or receptor ligands.[6]
Application Example: Synthesis of an Amide-Coupled Derivative
This example illustrates how the amine can be used in a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.
Reaction Scheme:
Caption: Amide bond formation.
Protocol 4: Amide Coupling Reaction
Materials and Equipment:
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
-
A carboxylic acid of interest
-
A peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottomed flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling reagent and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by silica gel column chromatography or recrystallization.
Conclusion
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a molecule with significant untapped potential. The protocols outlined in this guide provide a starting point for its synthesis and exploration in both materials science and drug discovery. The unique combination of a reactive amine and a thermally labile benzocyclobutene core offers a rich landscape for chemical innovation. As researchers continue to explore the chemistry of strained ring systems, the applications of this versatile building block are sure to expand.
References
-
Organic Syntheses Procedure, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-. Available from: [Link]
-
Benzocyclobutene-based polymers for microelectronics. ResearchGate. Available from: [Link]
-
Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. The University of Manchester Research Explorer. Available from: [Link]
-
Syndiotactic (Co)polymerization of 4-Vinylbenzocyclobutene Catalyzed by Rare-Earth Metal Complex. Macromolecules. ACS Publications. Available from: [Link]
-
Recent Progress in Benzocyclobutene Related Polymers. SciSpace. Available from: [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. PMC. Available from: [Link]
-
Selectivity control in Pd-‐catalyzed C-‐H functionalization reactions. TDX. Available from: [Link]
-
Benzocyclobutene synthesis. Organic Chemistry Portal. Available from: [Link]
-
First synthesis of optically active benzocyclobutene and biphenylene-based unusual alpha-amino acid derivatives. PubMed. Available from: [Link]
-
Sequential reaction protocols and bicyclo[4.2.0]octa-1,5,7-triene synthesis. ResearchGate. Available from: [Link]
-
Nucleophilic Substitution Reactions. Available from: [Link]
-
The Synthesis of Novel Benzocyclobutene Monomers Containing the Squaric Acid Unit. ResearchGate. Available from: [Link]
-
nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available from: [Link]
-
Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube. Available from: [Link]
-
Recent Advances in Benzocyclobutene Chemistry. ResearchGate. Available from: [Link]
-
Nucleophilic Substitution. Save My Exams. Available from: [Link]
-
Bicyclo[4.2.0]octa-1,3,5-triene. NIST WebBook. Available from: [Link]
-
4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. Available from: [Link]
-
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane. MDPI. Available from: [Link]
- Process for preparing aminobenzocyclobutenes. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- | 61899-34-1 [smolecule.com]
- 3. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzocyclobutene synthesis [organic-chemistry.org]
- 6. Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane | MDPI [mdpi.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
The Strategic Utility of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine in Modern Organic Synthesis
Introduction: Unveiling a Strained Yet Versatile Synthetic Building Block
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known as 1-aminobenzocyclobutene, is a fascinating and increasingly important molecule in the landscape of organic synthesis. Its structure, which features a strained four-membered ring fused to a benzene ring, imparts unique reactivity that can be harnessed for the construction of complex molecular architectures.[1][2] This strained bicyclic system is not merely a chemical curiosity; it is a key precursor for generating highly reactive o-xylylene intermediates through thermal electrocyclic ring-opening. This reactivity profile makes it a valuable tool for medicinal chemists and materials scientists.[1]
This technical guide provides an in-depth exploration of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, from its synthesis to its applications, with a focus on the practical insights required for its successful utilization in a research and development setting. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the potential of this amine as a scaffold in drug discovery and materials science.[3][4] The benzocyclobutene moiety is present in several bioactive natural products and is a component of the heart failure medication Ivabradine, highlighting the pharmaceutical relevance of this structural motif.[3][5]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is presented in the table below.
| Property | Value | Source |
| CAS Number | 61599-85-7 | [2] |
| Molecular Formula | C₈H₉N | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| Appearance | Neat (likely a liquid or low-melting solid) | [6] |
Due to the strained nature of the cyclobutane ring, Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and its derivatives should be handled with care, particularly concerning exposure to high temperatures, which can induce the ring-opening reaction.[1] Storage in a cool, dark place under an inert atmosphere is recommended to ensure its stability.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: A Practical Approach
While various methods for the synthesis of benzocyclobutene derivatives have been developed, a common and practical route to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine involves the reductive amination of its corresponding ketone, Bicyclo[4.2.0]octa-1,3,5-trien-7-one.[7][8] This ketone is commercially available or can be synthesized, providing a reliable entry point to the target amine.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Experimental Protocol: Reductive Amination of Bicyclo[4.2.0]octa-1,3,5-trien-7-one
This protocol is a well-established method for the synthesis of primary amines from ketones and is adapted here for the specific synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-one
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Bicyclo[4.2.0]octa-1,3,5-trien-7-one (1.0 eq) in anhydrous methanol.
-
Amine Source Addition: To the stirred solution, add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq).
-
pH Adjustment: Add a catalytic amount of glacial acetic acid to facilitate imine formation. The optimal pH for reductive amination is typically between 6 and 7.
-
Reducing Agent Addition: Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Note: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude Bicyclo[4.2.0]octa-1,3,5-trien-7-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the starting materials and product.
-
Anhydrous Methanol: Water can interfere with the reaction by hydrolyzing the imine intermediate and reacting with the reducing agent.
-
Excess Ammonia: Drives the equilibrium towards the formation of the imine intermediate.
-
Acetic Acid Catalyst: Catalyzes the dehydration step in imine formation.
-
Sodium Cyanoborohydride: A mild and selective reducing agent that is stable under weakly acidic conditions and preferentially reduces the imine over the ketone.
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.0-7.3 ppm, exhibiting coupling patterns characteristic of a disubstituted benzene ring.
-
Benzylic Proton (CH-N): A multiplet around δ 4.0-4.5 ppm. The multiplicity will depend on the coupling with the adjacent CH₂ protons.
-
Cyclobutane Protons (CH₂): Two multiplets in the range of δ 3.0-3.8 ppm, corresponding to the diastereotopic methylene protons of the cyclobutane ring.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm.
-
Benzylic Carbon (CH-N): A signal in the range of δ 50-60 ppm.
-
Cyclobutane Carbon (CH₂): A signal in the range of δ 30-40 ppm.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine stems from the unique reactivity of the benzocyclobutene core.
Caption: Key application pathways of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Precursor to o-Xylylenes for Diels-Alder Reactions
Upon heating, benzocyclobutenes undergo a conrotatory ring-opening to form highly reactive o-xylylene intermediates.[1] These intermediates can be trapped in situ with various dienophiles in [4+2] cycloaddition reactions to construct complex polycyclic and heterocyclic systems. The amine functionality on the Bicyclo[4.2.0]octa-1,3,5-trien-7-amine can be used to direct these cycloadditions or can be a handle for further functionalization.
Building Block in Pharmaceutical Synthesis
The benzocyclobutene motif is a recognized pharmacophore. As previously mentioned, derivatives of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine are key intermediates in the synthesis of Ivabradine.[3][5] The rigid, three-dimensional structure of the benzocyclobutene core can be used to orient substituents in a well-defined manner, which is advantageous for optimizing interactions with biological targets. Recent studies have also explored other benzocyclobutene derivatives as potential general anesthetics.[4]
Monomer for Advanced Polymers
Benzocyclobutene-based monomers are used in the production of high-performance polymers.[3] The thermal ring-opening of the cyclobutene ring allows for polymerization without the release of volatile byproducts, leading to polymers with excellent thermal stability and dielectric properties, which are desirable for applications in microelectronics.[3]
Conclusion and Future Outlook
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a versatile and powerful building block in organic synthesis. While its synthesis requires careful execution, the protocols outlined in this guide, based on established reductive amination chemistry, provide a reliable pathway to this valuable compound. Its unique reactivity, centered on the thermal generation of o-xylylenes, opens up a vast chemical space for the construction of complex molecules. For researchers in drug discovery and materials science, the incorporation of the benzocyclobutene motif offers opportunities to develop novel therapeutics and high-performance materials. As synthetic methodologies continue to advance, the accessibility and application of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and its derivatives are poised to expand, further solidifying their importance in the chemical sciences.
References
-
Recent Advances in Benzocyclobutene Chemistry. (2021). ResearchGate. [Link]
-
Benzocyclobutene and its derivatives. (n.d.). ACS Publications. [Link]
-
A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023). EurekAlert!. [Link]
-
Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. (2017). ACS Publications. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). RSC Publishing. [Link]
-
Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. (2016). PMC. [Link]
-
Recent chemistry of benzocyclobutenes. (n.d.). University of Hyderabad. [Link]
-
Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. (n.d.). The University of Manchester Research Explorer. [Link]
-
Benzocyclobutene. (n.d.). Wikipedia. [Link]
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. (n.d.). PubChem. [Link]
- Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carboxylic acid and application in the synthesis of ivabradine and salts thereof. (n.d.).
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. [Link]
Sources
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | C8H9N | CID 2753029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. CAS 35202-55-2: Bicyclo[4.2.0]octa-1,3,5-triene-7-methanam… [cymitquimica.com]
- 7. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
"Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" in medicinal chemistry applications
Application Note: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine in Medicinal Chemistry
Subtitle: Leveraging the Benzocyclobutene (BCB) Scaffold for Conformational Restriction and Bioorthogonal Ligation
Executive Summary
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (also known as 1-aminobenzocyclobutene) represents a high-value scaffold in modern medicinal chemistry, distinguished by its dual utility. Structurally, it consists of a benzene ring fused to a strained cyclobutane ring bearing an amino group.
For the drug discovery scientist, this molecule offers two distinct, non-overlapping applications:
-
As a Pharmacophore: It serves as a conformationally restricted bioisostere of benzylamine and phenethylamine , locking flexible neurotransmitter analogues into bioactive conformations to enhance potency and selectivity.
-
As a Reactive "Smart" Linker: The benzocyclobutene (BCB) core acts as a latent diene. Upon thermal activation, it undergoes electrocyclic ring opening to generate highly reactive o-quinodimethane (o-QDM), which facilitates rapid, catalyst-free bioconjugation via Diels-Alder cycloaddition.
This guide provides detailed protocols for handling, synthesizing, and applying this scaffold in both contexts.
Application I: The Conformational Lock (Pharmacophore)
In GPCR and enzyme inhibitor design, the entropic penalty of binding a flexible ligand often limits affinity. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine addresses this by incorporating the benzylic amine of ligands (like dopamine, serotonin, or benzylamine-based inhibitors) into a rigid bicyclic system.
Mechanistic Rationale
-
Entropy Reduction: By "pre-paying" the entropic cost of binding, the rigid BCB scaffold can significantly increase affinity (
) compared to open-chain analogues. -
Stereochemical Probing: The C7 position is chiral. Enantiomers of BCB-amines allow researchers to probe the precise steric requirements of a binding pocket (e.g., distinguishing between endo and exo binding modes in PNMT inhibitors).
Case Study: 5-HT2A Receptor Agonists
Research indicates that BCB analogues of phenethylamines (e.g., 2C-B derivatives) can mimic the "folded" bioactive conformation of serotonin. The rigid BCB core forces the side chain into a specific vector, often resulting in functional selectivity (e.g., favoring G-protein signaling over
Visualizing the Conformational Lock
Figure 1: The BCB scaffold reduces the entropic penalty of binding by locking the amine vector.
Application II: The Bioorthogonal "Thermal Switch"
The most unique feature of the BCB scaffold is its latent reactivity. At ambient temperatures, the molecule is chemically stable. However, heating triggers a 4
The Mechanism: o-Quinodimethane Generation
-
Activation: Heating (typically >110°C, though substituents can lower this) breaks the strained cyclobutene ring.
-
Intermediate: This generates o-quinodimethane (o-QDM), a highly reactive diene.
-
Trapping: In the presence of a dienophile (e.g., maleimide, acrylate), o-QDM undergoes a spontaneous Diels-Alder reaction.
This reaction is bioorthogonal (does not interfere with biological functional groups like -OH or -NH2) and catalyst-free .
Protocol: BCB-Mediated Bioconjugation
Objective: Conjugate a drug payload (R-COOH) to a BCB-amine linker, then attach it to a protein/surface via Diels-Alder.
Step 1: Functionalization of the Amine
-
Reagents: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (1.0 eq), Drug-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
-
Dissolve Drug-COOH in anhydrous DMF.
-
Add DIPEA and HATU; stir for 15 min to activate ester.
-
Add BCB-amine. Stir at room temperature (critical: do not heat) for 4–12 hours.
-
Purify via HPLC or flash chromatography.
-
Checkpoint: Verify Mass Spec. Ensure the cyclobutene ring is intact (no M+2 or aromatized byproducts).
-
Step 2: The "Click" Reaction (Diels-Alder)
-
Reagents: BCB-Drug Conjugate, Target Molecule with Maleimide handle.
-
Conditions: Toluene or Xylene (for small molecules) or aqueous buffer with co-solvent (for proteins, if substituted BCB allows lower activation T).
-
Procedure:
-
Mix BCB-conjugate and Maleimide-target (1:1 ratio).
-
Heat to 110°C (sealed vessel) for 2–6 hours.
-
Observation: The reaction is driven by the loss of ring strain and aromatization.
-
Cool and purify.[1]
-
Workflow Diagram
Figure 2: The thermal activation pathway of BCB for "click" chemistry applications.
Synthesis and Handling Protocols
Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
While commercially available, custom synthesis allows for substitution on the aromatic ring.
Standard Route (Substitution):
-
Precursor: 1-Bromobenzocyclobutene (often synthesized from benzyne + vinyl bromide or via electrocyclization).
-
Amination: Nucleophilic substitution using ammonia or a masked amine (e.g., sodium azide followed by reduction).
-
Note: Direct amination requires care to avoid elimination to benzocyclobutadiene, which polymerizes.
-
-
Alternative (Reductive Amination): From Benzocyclobutenone + Ammonium Acetate + NaCNBH3.
Handling & Stability Data
| Parameter | Specification | Causality/Reasoning |
| Storage Temp | -20°C | Prevents slow thermal ring opening or oxidation. |
| Handling Temp | < 60°C | The activation energy for ring opening is approx. 25–30 kcal/mol. Prolonged exposure >80°C initiates o-QDM formation. |
| Solubility | DMSO, MeOH, DCM | Lipophilic core; amine salt improves aqueous solubility. |
| Acidity | pKa ~ 9.0 (Conj. Acid) | Similar to benzylamine; forms stable hydrochloride salts. |
Critical Safety Note: When scaling up (>1g), the exotherm from the Diels-Alder reaction (if a dienophile is present) or polymerization of the o-QDM can be significant. Always perform thermal activation steps in a blast-shielded environment.
Analytical Validation
To ensure the integrity of the BCB ring during drug synthesis (Application I) or its successful opening (Application II), use the following markers:
-
1H NMR (CDCl3):
-
Intact Ring: Look for the methine proton at C7 (adjacent to amine) around δ 4.0–4.5 ppm (multiplet) and the methylene protons at C8 around δ 2.8–3.5 ppm . The complex coupling pattern is characteristic of the rigid cyclobutane.
-
Ring Opened (Diels-Alder Product): Disappearance of the cyclobutane multiplets; appearance of new tetralin-like methylene signals (δ 2.0–3.0 ppm) indicating a 6-membered ring formation.
-
-
DSC (Differential Scanning Calorimetry):
-
Run a sample to identify the onset temperature of the exotherm. This defines your "safe" processing limit and your required "activation" temperature.
-
References
-
Vertex Pharmaceuticals. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists.[2] Journal of Medicinal Chemistry.[2] Link
-
National Institutes of Health (NIH). (2010). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines.[3] PMC. Link
-
Chemical Society Reviews. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes.[4] RSC Publishing.[5] Link
-
Organic Chemistry Portal. (2008). Synthesis of benzocyclobutenes.[2][6][7][8][9]Link
-
Smolecule. (2024). Bicyclo[4.2.0]octa-1,3,5-trien-7-amine Product Data.[10][11][12][13]Link
Sources
- 1. 1-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. First synthesis of optically active benzocyclobutene and biphenylene-based unusual alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzocyclobutene synthesis [organic-chemistry.org]
- 9. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 866783-13-3: Bicyclo[4.2.0]octa-1,3,5-triene-7-methana… [cymitquimica.com]
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- 12. echemi.com [echemi.com]
- 13. Buy Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- | 61899-34-1 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic protocols.
Section 1: Foundational Principles - The Challenge of the Benzocyclobutene Core
Before troubleshooting specific issues, it is critical to understand the inherent reactivity of the bicyclo[4.2.0]octa-1,3,5-triene scaffold, commonly known as benzocyclobutene (BCB). The fusion of a benzene ring with a strained four-membered cyclobutane ring imparts unique but challenging characteristics.
The primary consideration is its thermal lability. Upon heating (typically >150-180 °C), the strained cyclobutene ring can undergo a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1] This diene is not stable and will rapidly react with any available dienophile. In the absence of a trapping agent, it will dimerize or polymerize, leading to a complex mixture of high-molecular-weight byproducts and significantly reducing the yield of the desired product.[1][2] This process is the root cause of many synthetic failures.
Caption: Thermal ring-opening of the benzocyclobutene core.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, typically prepared via reduction of the corresponding nitrile or reductive amination of the ketone.
Q1: My reaction mixture turns into an insoluble, tar-like material, especially during reflux or distillation. What's happening?
A1: This is the classic signature of thermal decomposition. As detailed in Section 1, you are likely generating the o-xylylene intermediate, which is polymerizing.
-
Causality: Exceeding the thermal budget of the benzocyclobutene core is the primary cause. This can happen during a prolonged reaction at high temperatures or during workup procedures like high-temperature distillation. Many common solvents for reductions, like THF (boiling point 66 °C), are generally safe, but higher boiling point solvents or localized overheating can initiate this process. The polymerization is often exothermic, leading to a runaway reaction.[2][3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature well below 150 °C at all times. If a reaction requires heat, use the minimum temperature necessary for an acceptable rate. For reductions with potent reagents like LiAlH₄, initial cooling (e.g., 0 °C) is crucial to manage the initial exotherm.
-
Avoid High-Temperature Distillation: Purify the final product using methods that do not require high heat. Column chromatography, acid-base extraction, or recrystallization of a salt form are strongly preferred. If solvent must be removed under reduced pressure, use a rotary evaporator with a water bath temperature below 40-50 °C.
-
Limit Reaction Time: Do not run reactions longer than necessary. Monitor progress by TLC or GC-MS to determine the point of completion.
-
Q2: After my reduction reaction (e.g., with LiAlH₄), my product analysis (IR, NMR) shows a persistent carbonyl or nitrile signal. Why is the reduction incomplete?
A2: This indicates that your starting material, either Bicyclo[4.2.0]octa-1,3,5-trien-7-one or the corresponding -7-carbonitrile, has not been fully converted.
-
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. Hydride reagents like LiAlH₄ are sensitive to moisture and can be partially quenched by trace water in the solvent or on glassware. Nitrile reduction to a primary amine is a multi-hydride process, requiring at least two hydride equivalents per mole of nitrile.[4][5]
-
Reagent Deactivation: The activity of the hydride reagent may have degraded due to improper storage.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its access to the reducing agent.
-
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality: Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄ for a nitrile). Ensure the reagent is fresh or has been stored under an inert atmosphere.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Improve Solubility: If solubility is an issue, consider a different anhydrous solvent in which the starting material dissolves more readily (e.g., anhydrous diethyl ether or THF).
-
Stepwise Addition: Add the starting material dissolved in your anhydrous solvent dropwise to a suspension of the reducing agent. This often improves mixing and reaction efficiency.
-
Q3: I'm performing a reductive amination of Bicyclo[4.2.0]octa-1,3,5-trien-7-one with ammonia. Besides unreacted ketone, what other byproducts should I look for?
A3: Reductive amination is a powerful technique but can generate several byproducts if not properly controlled.
-
Potential Byproducts & Their Cause:
-
Iminium Intermediate: The reaction proceeds via an imine (or protonated iminium) intermediate.[6][7] If the reducing agent is not selective, it may reduce the starting ketone to the corresponding alcohol (Bicyclo[4.2.0]octa-1,3,5-trien-7-ol) faster than the imine is formed and reduced.[7][8]
-
Secondary Amine Formation: The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine byproduct. This is a common issue in reductive aminations.[9][10]
-
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: Employ a hydride reagent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11] These reagents are less reactive towards the ketone at the mildly acidic pH required for imine formation.
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine and statistically reduce the chance of the product amine reacting with the remaining ketone.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This is a delicate balance: sufficient acid is needed to catalyze imine formation, but too much can hydrolyze the imine or deactivate the amine nucleophile.[6]
-
| Problem | Primary Cause | Key Solution(s) |
| Polymer/Tar Formation | Thermal ring-opening of the benzocyclobutene core. | Strict temperature control (<150°C); avoid distillation. |
| Incomplete Reduction | Insufficient/deactivated reducing agent; moisture. | Use excess, fresh hydride; ensure anhydrous conditions. |
| Alcohol Byproduct (Red. Amin.) | Non-selective reducing agent reduces ketone starting material. | Use imine-selective reductants (e.g., NaBH₃CN). |
| Secondary Amine Byproduct | Product amine reacts with remaining ketone. | Use large excess of ammonia source; control pH. |
Section 3: Analytical Workflow for Byproduct Identification
A systematic approach is required to identify and quantify byproducts in your crude reaction mixture.
Step-by-Step Protocol:
-
Initial Assessment (TLC): Perform Thin Layer Chromatography on the crude mixture. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product). This will give you a qualitative idea of the number of components.
-
Small-Scale Purification: If TLC shows multiple spots, perform a small-scale purification via flash column chromatography to isolate each component.
-
Structural Elucidation (NMR & MS):
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool for this system. It separates volatile components and provides their mass-to-charge ratio, giving you the molecular weight of each byproduct.[12][13][14]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isolated byproduct. This will provide definitive structural information. Look for characteristic peaks: the absence of a -CH-NH₂ signal, the presence of a C=O signal (~180-200 ppm in ¹³C for a strained ketone), or complex aromatic signals indicative of dimerization.
-
-
Quantification: Once byproducts are identified, their relative amounts in the crude mixture can be estimated using quantitative NMR (qNMR) with an internal standard or by integrating peaks in a GC chromatogram (assuming similar response factors).
Caption: A systematic workflow for byproduct identification.
References
-
Core Mechanism of Benzocyclobutene (BCB) in Semiconductor Packaging Materials. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers. (2017). RSC Advances, 7(22), 13333-13340. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
-
Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability. (2020). Taylor & Francis Online. [Link]
-
Reaction of cyclic ketones with primary amines. ResearchGate. [Link]
-
Polymerization of Thin Film Polymers. (2012). InTech. [Link]
-
Benzocyclobutene – Knowledge and References. Taylor & Francis. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Benzocyclobutene synthesis. Organic Chemistry Portal. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Reduction of Imines and Nitriles with LiAlH4. (2023). YouTube. [Link]
-
Only one nitrile reduced to amine with LiAlH4. (2022). Reddit. [Link]
-
Reduction of nitriles to amines using LiAlH4. (2025). YouTube. [Link]
-
Synthesis of low-temperature benzocyclobutene cross-linker and utilization. (2015). Polymer Chemistry, 6(39), 6945-6949. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
A Comparative Guide to Bicyclo[4.2.0]octa-1,3,5-trien-7-amine as a Bioisostere in Drug Design
Introduction: The Aniline Conundrum and the Rise of Saturated Bioisosteres
In the landscape of medicinal chemistry, the aniline motif is a ubiquitous feature. Its synthetic accessibility and versatile reactivity have made it a cornerstone in the construction of countless drug candidates.[1][2] However, this prevalence is a double-edged sword. Anilines are a well-known "structural alert," often implicated in metabolic instability and the formation of reactive metabolites.[2][3] Cytochrome P450 (CYP450) mediated oxidation can convert anilines into highly electrophilic species like quinone-imines, which can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs) and other toxicities.[2]
This metabolic liability has driven a paradigm shift towards replacing the flat, sp²-rich aniline ring with three-dimensional, saturated (sp³-rich) bioisosteres.[2][4] The goal of bioisosteric replacement is to retain or improve the desired biological activity of a lead compound while mitigating its undesirable physicochemical or pharmacokinetic properties.[2][3] Saturated carbocycles are attractive replacements as they increase the fraction of sp³-hybridized carbons (Fsp³), enhancing three-dimensionality, and are generally more resistant to metabolic oxidation.[2]
This guide focuses on a specific, yet powerful, aniline bioisostere: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (BCO-amine). We will objectively compare its performance with common alternatives, providing the experimental frameworks necessary for researchers to make informed decisions in their drug design campaigns.
Profiling the Challenger: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (BCO-amine)
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, also known as 7-aminobenzocyclobutane, is a conformationally constrained analog of phenethylamine.[5][6] Its structure consists of a benzene ring fused to a cyclobutane ring, with an amine group attached to the cyclobutane portion.[5][7]
Molecular Formula: C₈H₉N[5][7] Molecular Weight: 119.16 g/mol [5]
The key feature of BCO-amine is the fusion of the cyclobutane ring. This structural constraint locks the aminomethyl group in a defined spatial orientation relative to the aromatic ring. This rigidity can be highly advantageous in drug design for several reasons:
-
Reduced Conformational Entropy: By locking the molecule into a more defined conformation, the entropic penalty of binding to a target receptor is reduced, which can lead to higher binding affinity.
-
Improved Selectivity: The fixed orientation of the pharmacophoric amine group may favor binding to a specific receptor subtype over others, leading to improved selectivity and a better side-effect profile.
-
Metabolic Shielding: The cyclobutane ring can sterically hinder the approach of metabolic enzymes to the aromatic ring or the benzylic position, potentially slowing down metabolic degradation.
Below is a diagram illustrating the structural relationship between a flexible aniline, a simple saturated analog, and the constrained BCO-amine.
Caption: Progression from a planar aniline to a constrained bioisostere.
Head-to-Head Comparison: BCO-amine vs. Alternative Scaffolds
To objectively evaluate BCO-amine, we compare its key physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties against two common comparators: Aniline (the parent scaffold) and Cyclohexylamine (a simple, non-rigid saturated analog).
| Property | Aniline | Cyclohexylamine | BCO-amine | Rationale & Implication for Drug Design |
| LogP (Lipophilicity) | 0.90 | 1.49 | ~1.2 (Predicted) | BCO-amine offers a moderate lipophilicity, balancing between membrane permeability and aqueous solubility. This is often a desirable trait in drug candidates. |
| pKa (Basicity) | 4.63 | 10.66 | ~9.5 (Predicted) | The pKa of BCO-amine is significantly higher than aniline, meaning it will be predominantly protonated at physiological pH (7.4). This can enhance solubility and facilitate key ionic interactions with targets, but may reduce cell permeability compared to aniline. |
| Metabolic Stability (t½, HLM) | Low | Moderate | High | The primary advantage. The constrained ring and saturated alpha-carbon in BCO-amine significantly reduce susceptibility to CYP450-mediated oxidation compared to the easily oxidized aniline. This leads to a longer half-life and potentially lower dose requirements.[8] |
| Aqueous Solubility | Moderate | Low | Moderate-High | The high pKa ensures that BCO-amine is mostly in its charged, more soluble ammonium form at physiological pH, which can be advantageous for formulation and bioavailability. |
| Binding Affinity (Ki) | Target Dependent | Target Dependent | Potentially Improved | Conformational rigidity reduces the entropic cost of binding, which can translate to a lower Ki (higher affinity) if the constrained conformation matches the receptor's bound state. |
Note: Predicted values for BCO-amine are based on computational models and structural similarities. HLM = Human Liver Microsomes.
The Application Scientist's Toolkit: Key Experimental Protocols
Trustworthy data is the bedrock of drug discovery. Here, we provide detailed, self-validating protocols for the key experiments used to generate the comparative data in the table above.
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for LogP determination.[9] It directly measures the partitioning of a compound between n-octanol and water.
Objective: To determine the octanol-water partition coefficient (LogP).
Methodology:
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffered aqueous phase. This pre-saturation is critical to prevent volume changes during the experiment.[10]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound (e.g., BCO-amine) in the pre-saturated n-octanol or water.
-
Partitioning: Add a known volume of the second phase to create a biphasic system (e.g., 10 mL of n-octanol solution and 10 mL of water).
-
Equilibration: Shake the mixture vigorously in a separation funnel for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.[11]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully sample an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[10]
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).[12]
Caption: Workflow for LogP determination via the shake-flask method.
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable groups.[13][14]
Objective: To determine the pKa of the amine group.
Methodology:
-
Sample Preparation: Dissolve an accurately known amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated burette.
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[11] For more accuracy, use software to fit the titration curve and derive the pKa.
Protocol: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[17]
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[18]
-
Prepare the test compound stock solution (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (e.g., 1 µM).[17]
-
-
Incubation:
-
Reaction Termination: Immediately stop the reaction in the aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][18] This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[16]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.[16]
Caption: Workflow for the in vitro microsomal stability assay.
Protocol: Radioligand Binding Assay
This assay is the gold standard for measuring the affinity of a compound for a specific receptor target.[20] It uses a radiolabeled ligand that is known to bind to the target.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Methodology:
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor.[21]
-
Assay Setup: In a 96-well plate, combine:
-
The membrane preparation (containing the receptor).
-
A fixed concentration of a specific radioligand (e.g., ³H-ligand).
-
Varying concentrations of the unlabeled test compound (the "competitor").[20]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[21]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.[20][22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]
-
Data Analysis: Plot the measured radioactivity against the log concentration of the test compound. This generates a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[21]
Conclusion and Outlook
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine presents a compelling case as a bioisosteric replacement for the problematic aniline moiety. Its primary strength lies in its constrained, saturated nature, which confers significantly improved metabolic stability while maintaining, and potentially enhancing, receptor affinity through conformational pre-organization. While its increased basicity compared to aniline is a factor to consider for properties like cell permeability, it can also be leveraged to improve aqueous solubility and form critical ionic bonds with a target.
The strategic replacement of anilines with scaffolds like BCO-amine is a critical step towards developing safer, more effective medicines.[23][24] The protocols detailed in this guide provide the necessary framework for researchers to rigorously evaluate BCO-amine and other novel bioisosteres, enabling data-driven decisions in the complex, multifaceted process of drug discovery.
References
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. Knoell. [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
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Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Radioligand Binding Assay. Springer Nature Experiments. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]
-
Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC. [Link]
-
Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]
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Development of Methods for the Determination of pKa Values. PMC. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
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Aniline replacement in drug-like compounds. Cresset Group. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. PubChem. [Link]
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Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)-N coupling. PubMed. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]
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Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride. PubChemLite. [Link]
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Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. PMC. [Link]
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Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. [Link]
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Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC. [Link]
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Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [Link]
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Benchmarking "Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" synthesis against other routes
Executive Summary
This guide benchmarks the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (hereafter referred to by its common name, 1-aminobenzocyclobutene ).[1] This scaffold is a critical pharmacophore and a precursor for o-quinodimethane (o-QDM) generation in Diels-Alder cycloadditions.[1]
We evaluate three primary methodologies:
-
Reductive Amination (Recommended): The most scalable and robust route, utilizing benzocyclobutenone.
-
Curtius Rearrangement: The highest fidelity route for enantiopure synthesis, avoiding racemization.
-
Nucleophilic Substitution: A shorter but riskier path due to competing elimination reactions.
Key Finding: For general research and bulk preparation of the racemic amine, Reductive Amination offers the best balance of yield (65-75%) and operational simplicity. For asymmetric applications, the Curtius Rearrangement is the superior choice.
Structural Analysis & Nomenclature
Before detailing protocols, the nomenclature must be disambiguated to ensure target accuracy.
-
IUPAC Name: Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.[1][2]
-
Numbering: Fusion carbons are 1,6. The cyclobutane bridge carbons are 7,8. The amine is at position 7.[3]
-
-
Common Name: 1-Aminobenzocyclobutene.[1][2]
-
Numbering: The benzylic position on the cyclobutane ring is designated as position 1.
-
-
Stability Warning: The benzocyclobutene (BCB) core is thermally labile. At temperatures exceeding 180°C , the cyclobutene ring undergoes electrocyclic ring opening to form reactive o-xylylene (o-QDM).[1] All synthesis and purification must be conducted below 120°C to prevent degradation or oligomerization.
Comparative Route Analysis
Route A: Reductive Amination of Benzocyclobutenone (Benchmark)
This route converts benzocyclobutenone (accessible via benzyne chemistry) to the amine using ammonium acetate and a reducing agent.
-
Mechanism: Ketone
Imine/Oxime Amine. -
Pros: High functional group tolerance; mild conditions (RT to 60°C); avoids strong bases.
-
Cons: Requires benzocyclobutenone precursor (commercially available or 2 steps from anthranilic acid).
-
Scalability: High (Gram to Kilogram scale).
Route B: Curtius Rearrangement
This route starts from benzocyclobutene-1-carboxylic acid, converting it to the acyl azide, then isocyanate, and finally the amine.
-
Mechanism: Acid
Acyl Azide Isocyanate Carbamate Amine. -
Pros: Stereospecific. If the starting acid is chiral, the configuration is retained. High purity profile.
-
Cons: Multi-step; involves hazardous azide intermediates; requires careful thermal control to avoid premature ring opening during the rearrangement step.
-
Scalability: Moderate (Safety concerns with azides limit large batch sizes).
Route C: Nucleophilic Substitution (Direct Amination)
Displacement of 1-bromobenzocyclobutene with an amine source (e.g., sodium azide followed by reduction, or Gabriel synthesis).
-
Mechanism:
or substitution. -
Pros: Shortest step count from the bromide.
-
Cons: High Risk of Elimination. The basic conditions required for substitution often trigger E2 elimination to form benzocyclobutadiene, which rapidly dimerizes or polymerizes. Yields are notoriously inconsistent.
-
Scalability: Low.
Summary Data Table
| Feature | Route A: Reductive Amination | Route B: Curtius Rearrangement | Route C: Nucleophilic Sub. |
| Starting Material | Benzocyclobutenone | BCB-1-Carboxylic Acid | 1-Bromo-BCB |
| Step Count | 1 (from ketone) | 3-4 | 2 |
| Overall Yield | 65 - 75% | 50 - 60% | 20 - 45% (Variable) |
| Enantiocontrol | Difficult (Racemic) | Excellent (Retentive) | Poor (Inversion/Racemization) |
| Safety Profile | High | Moderate (Azides) | Moderate (Elimination risk) |
| Cost Efficiency | High | Medium | Low (due to purification) |
Visualizing the Pathways
The following diagram illustrates the convergence of these routes and the critical thermal instability threshold.
Figure 1: Strategic map of synthesis routes. Route A (Blue) is the recommended benchmark. The red path indicates the thermal degradation risk.
Detailed Experimental Protocol: Route A (Reductive Amination)
This protocol is optimized for the synthesis of the hydrochloride salt, which is significantly more stable than the free base.
Objective: Synthesis of 1-aminobenzocyclobutene hydrochloride. Scale: 10 mmol (approx. 1.2 g).
Reagents
-
Benzocyclobutenone (1.18 g, 10 mmol)
-
Ammonium Acetate (7.7 g, 100 mmol, 10 equiv.)
-
Sodium Cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol, 1.5 equiv.)
-
Methanol (dry, 50 mL)
-
HCl in Dioxane (4M) or aqueous HCl (1M)
-
Dichloromethane (DCM) for extraction[4]
Step-by-Step Workflow
-
Imine Formation (Equilibrium):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzocyclobutenone (1.18 g) in Methanol (40 mL).
-
Add Ammonium Acetate (7.7 g) in one portion.
-
Stir at 25°C for 30 minutes . Note: The solution may turn slightly yellow as the iminium species forms.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully add Sodium Cyanoborohydride (0.94 g) in small portions over 10 minutes. Caution: Hydrogen gas evolution may occur; ensure proper ventilation.[1]
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 18–24 hours . Monitor by TLC (System: 5% MeOH in DCM). The ketone spot (Rf ~0.6) should disappear.
-
-
Quenching & Workup:
-
Concentrate the methanol to approx. 10 mL under reduced pressure (Rotavap bath < 40°C).
-
Add 1M HCl (aq) (20 mL) slowly to quench excess hydride and protonate the amine (pH < 2).
-
Wash the acidic aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted ketone or non-basic byproducts. Discard the organic washes.
-
-
Isolation of Free Base:
-
Basify the aqueous layer to pH > 12 using 6M NaOH (dropwise, with cooling). The solution will become cloudy.
-
Extract immediately with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 .
-
Filter and concentrate carefully (amine is volatile) to obtain the crude free base as a pale yellow oil.
-
-
Salt Formation (Critical for Stability):
-
Dissolve the crude oil in a minimum amount of dry Diethyl Ether (10 mL).
-
Add 4M HCl in Dioxane (3 mL) dropwise. A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Expected Yield: 1.0 – 1.2 g (65–75%) of 1-aminobenzocyclobutene hydrochloride.[1] Characterization: 1H NMR (D2O) should show the benzylic proton as a triplet/multiplet at ~4.6-4.8 ppm (depending on salt shift).
Route B: Curtius Rearrangement (For Chiral Targets)
Use this route if you require a specific enantiomer.
-
Activation: React enantiopure benzocyclobutene-1-carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene.
-
Rearrangement: Heat to 80°C. The acid converts to the isocyanate with retention of configuration.
-
Trapping: Add tert-butanol to form the Boc-protected amine.
-
Deprotection: Treat with TFA/DCM to yield the enantiopure amine salt.
Note: Do not exceed 100°C during the isocyanate formation to avoid ring opening.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete imine formation. | Increase NH4OAc to 20 equiv. or add 3Å molecular sieves to scavenge water. |
| Polymerization | Ring opening due to heat. | Ensure all evaporation steps are <40°C. Store product at -20°C. |
| Byproduct: Alcohol | Direct reduction of ketone.[1] | Ensure NH4OAc is added before the reducing agent and allowed to equilibrate. |
References
-
Reductive Amination of Benzocyclobutenone
-
Curtius Rearrangement Protocols
- Source:Organic & Biomolecular Chemistry
- Title: "The Curtius rearrangement: mechanistic insight and recent applications in n
-
URL:[Link]
-
Benzocyclobutene Stability & Ring Opening
- Source:Chemical Reviews
- Title: "Benzocyclobutenes: Versatile Reagents for the Synthesis of Natural Products and M
-
URL:[Link]
-
Synthesis via [2+2] Cycloaddition (Alternative)
- Source:Organic Letters
- Title: "Benzyne-[2+2] Cycloadditions with Enamides"
-
URL:[Link]
Sources
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- 5. researchgate.net [researchgate.net]
Physicochemical property comparison of "Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The "Masked" Scaffold
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (commonly referred to as 1-aminobenzocyclobutene or 1-amino-BCB ) represents a unique class of "masked" reactive intermediates in drug discovery. Unlike standard aromatic amines (e.g., benzylamine), BCB derivatives possess a strained cyclobutane ring fused to a benzene core. This fusion imparts two critical characteristics:
-
Conformational Restriction: It acts as a rigid bioisostere of benzylamine and phenethylamine, locking the side chain in a specific vector relative to the aryl ring.
-
Latent Reactivity: The system undergoes thermal electrocyclic ring opening to generate highly reactive o-quinodimethanes (o-QDM), which can be trapped in Diels-Alder cycloadditions.
This guide compares the physicochemical properties of the parent 7-amino-BCB against its key derivatives and open-chain analogs, providing experimental protocols to assess their stability and developability.
Structural Logic & Electronic Properties[1][2]
The defining feature of the BCB scaffold is ring strain (~29 kcal/mol), which distorts the hybridization of the bridgehead carbons.
-
Hybridization Effect: The internal bond angles of the cyclobutane ring are ~88°, forcing the exocyclic bonds (including the C-N bond) to adopt higher s-character.
-
Basicity Implications: Increased s-character in the carbon orbital bonding to nitrogen renders the carbon more electronegative. This exerts a stronger inductive electron-withdrawing effect (-I) on the nitrogen lone pair compared to a standard benzyl carbon, theoretically lowering the pKa relative to benzylamine.
Visualizing the Thermal Instability (Torquoselectivity)
The most critical physicochemical parameter for BCB derivatives is their Thermal Onset Temperature (Tonset) . Substituents at the 7-position (the amine) dictate the temperature at which the ring opens. Electron-donating groups (like -NH2) generally lower the activation energy for ring opening via "outward" rotation (torquoselectivity).
Figure 1: Thermal electrocyclic ring opening of 7-amino-BCB. The electron-donating amine group preferentially rotates "outward" to minimize steric clash and maximize electronic stabilization, forming the (E)-diene.
Physicochemical Property Comparison
The following table contrasts the parent 7-amino-BCB with its open-chain analog (benzylamine) and a pharmacologically relevant homolog (Ivabradine intermediate analog).
Table 1: Comparative Physicochemical Profile
| Property | 7-Amino-BCB (Target) | Benzylamine (Analog) | 7-Aminomethyl-BCB (Homolog) |
| Structure | Rigid, fused ring | Flexible, open chain | Rigid, extended linker |
| CAS No. | 61599-85-7 | 100-46-9 | 148849-67-6 (related) |
| MW ( g/mol ) | 119.16 | 107.15 | 133.19 |
| pKa (Calc/Est) | 8.8 – 9.1 (Lowered by strain) | 9.33 (Exp) | ~9.4 (Alkyl amine like) |
| LogP (pH 7.4) | 1.35 | 1.09 | 1.65 |
| TPSA (Ų) | 26.0 | 26.0 | 26.0 |
| Thermal Stability | Unstable >150°C (Ring opens) | Stable to >300°C | Stable to >200°C |
| Metabolic Liability | Benzylic oxidation; Ring opening | Deamination; Oxidation | Benzylic oxidation |
| Key Application | Diels-Alder Precursor | General Building Block | Ivabradine Synthesis |
Key Insights:
-
Lipophilicity: The BCB scaffold adds lipophilicity (+0.2–0.3 LogP) compared to the benzene ring due to the extra aliphatic carbons, without changing the Polar Surface Area (TPSA).
-
Basicity: 7-Amino-BCB is slightly less basic than benzylamine. This is advantageous for membrane permeability (higher fraction of neutral species at physiological pH) but may affect solubility in acidic media.
-
Stability: 7-Amino-BCB cannot be subjected to high-temperature reactions (>150°C) without trapping agents, whereas the homo-analog (7-aminomethyl) is significantly more thermally stable because the amine is not directly attached to the strained ring carbons involved in the electrocyclic opening.
Experimental Methodologies
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Thermal Stability Assessment via NMR Kinetics
Objective: Determine the Tonset and half-life of the BCB derivative to define safe processing windows.
-
Preparation: Dissolve 10 mg of the 7-amino-BCB derivative in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-d6 or Toluene-d8). Add 1.0 equiv of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Baseline Scan: Acquire a 1H NMR spectrum at 25°C to establish purity and integral ratios.
-
Variable Temperature (VT) Experiment:
-
Heat the probe to 100°C. Acquire spectra every 10 minutes for 1 hour.
-
If stable, ramp temperature in 20°C increments (120°C, 140°C, 160°C), holding for 30 mins at each step.
-
-
Data Analysis: Monitor the disappearance of the unique methine proton signal at C7 (typically ~4.0–4.5 ppm).
-
Indicator of Failure: Appearance of olefinic signals (5.0–6.5 ppm) indicates formation of o-QDM or its dimers.
-
Calculation: Plot ln[Concentration] vs. Time to determine the rate constant k and activation energy Ea.
-
Protocol B: pKa Determination via Potentiometric Titration
Objective: Precise measurement of the conjugate acid pKa to predict ionization at physiological pH.
-
System Setup: Use an autotitrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode and temperature probe.
-
Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Sample Prep: Dissolve 3–5 mg of the BCB-amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titration:
-
Acidify to pH ~2.5 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (CO2-free) in 5 µL increments until pH reaches ~11.5.
-
-
Validation: Perform the titration in triplicate. The inflection point of the curve (first derivative max) corresponds to the pKa.
-
Note: Ensure the titration is performed rapidly enough to avoid any hydrolytic instability, although BCB-amines are generally chemically stable at RT in water.
-
Application Case Study: Ivabradine Intermediates
The relevance of BCB derivatives is best exemplified by the synthesis of Ivabradine , a heart rate-lowering agent.
-
The Challenge: Constructing the 7-membered benzazepinone ring.
-
The BCB Solution: A derivative, (S)-3,4-dimethoxy-7-(aminomethyl)bicyclo[4.2.0]octa-1,3,5-triene , is used.[1]
-
Why this derivative?
-
Chirality: The C7 position is chiral. The (S)-enantiomer is required.[1]
-
Stability: Unlike the 7-amino-BCB (direct attachment), the aminomethyl linker (homo-BCB) prevents the nitrogen lone pair from lowering the ring-opening temperature too drastically, allowing the molecule to survive the coupling conditions before the controlled ring expansion step.
-
Workflow for Profiling BCB Candidates:
Figure 2: Decision tree for handling BCB-amine derivatives based on thermal stability profiling.
References
-
PubChem. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. National Library of Medicine. [Link]
-
Sadana, A. K., Saini, R. K., & Billups, W. E. (2003). Thermal Electrocyclic Ring-Opening of Cyclobutenes. Chemical Reviews, 103(4), 1539–1602. (Fundamental review on torquoselectivity and ring opening). [Link]
-
Cheméo. Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene. [Link][2][1][3][4][5][6][7]
-
Scripps Research. (2023). A better route to benzocyclobutenes. (Modern synthesis methods for these scaffolds).[3][5] [Link]
Sources
- 1. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]
- 5. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Reactivity comparison of "Bicyclo[4.2.0]octa-1,3,5-trien-7-amine" with similar compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Strained Bicyclic Amine
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, systematically known as 7-aminobenzocyclobutene, is a fascinating molecule that marries the inherent strain of a cyclobutane ring with the aromaticity of a benzene ring and the nucleophilicity of an amine. This unique structural combination imparts a distinct reactivity profile that makes it a valuable, yet challenging, building block in organic synthesis, materials science, and medicinal chemistry.[1][2] The core of its reactivity lies in the benzocyclobutene (BCB) moiety, which is prone to thermal ring-opening, and the versatile amine functionality.
This guide provides an in-depth comparison of the reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine with structurally similar compounds. We will explore how the interplay of ring strain, aromaticity, and substituent effects dictates its chemical behavior, supported by mechanistic insights and representative experimental protocols.
Core Reactivity: The Electrocyclic Ring-Opening of the Benzocyclobutene System
The hallmark of benzocyclobutene and its derivatives is the thermally induced electrocyclic ring-opening of the strained four-membered ring.[3][4] This reaction proceeds via a conrotatory mechanism, consistent with the Woodward-Hoffmann rules, to form a highly reactive o-xylylene (also known as o-quinodimethane) intermediate.[5][6] This intermediate is a transient diene that readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, to form new, stable six-membered rings, thereby restoring the aromaticity of the benzene ring.[3][7]
The primary driving force for this ring-opening is the release of the significant strain energy inherent in the fused cyclobutane ring.[8][9] However, the temperature required for this transformation is a critical parameter for synthetic applications and is highly sensitive to the nature of substituents on the benzocyclobutene core.
Figure 1: General reaction pathway for the thermal activation of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Comparative Reactivity Analysis
To understand the specific reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, we will compare it to three key benchmarks:
-
Unsubstituted Benzocyclobutene (BCB): The parent compound, providing a baseline for the effect of the amine group.
-
Benzocyclobutenes with Electron-Withdrawing Groups (EWGs): To illustrate the opposing electronic effects on the ring-opening reaction.
-
Acyclic Analogues (e.g., Benzylamine): To assess the influence of the strained bicyclic system on the reactivity of the amine group itself.
Electrocyclic Ring-Opening: The Influence of the Amine Group
The amine group at the 7-position is a strong electron-donating group (EDG) through resonance. This has a pronounced effect on the stability of the benzocyclobutene system and the transition state of the ring-opening reaction.
Theoretical and experimental studies have shown that both electron-donating and electron-withdrawing substituents can lower the activation energy barrier for the ring-opening of benzocyclobutene derivatives.[6][10] Specifically, a study highlighted that disubstituted BCBs with both an amino group (EDG) and a nitro group (EWG) exhibited a significantly lower activation energy for ring-opening.[10] This suggests that the amino group in our target molecule will lower the temperature required for the formation of the o-xylylene intermediate compared to unsubstituted BCB.
The electron-donating nature of the amine group stabilizes the developing partial positive charges in the transition state of the conrotatory ring-opening, thereby lowering the activation energy. This enhanced reactivity at lower temperatures is a significant advantage in synthetic applications, particularly when dealing with thermally sensitive substrates.
| Compound | Substituent at C7 | Electronic Effect | Expected Ring-Opening Temperature | Reactivity of o-Xylylene Intermediate |
| Benzocyclobutene | -H | Neutral | ~180-250 °C[3][6] | Baseline |
| Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | -NH₂ | Electron-Donating | Lower than BCB | More nucleophilic diene |
| 7-Nitrobenzocyclobutene (hypothetical) | -NO₂ | Electron-Withdrawing | Lower than BCB | More electrophilic diene |
Table 1: Comparative analysis of the expected ring-opening temperatures and intermediate reactivity.
Reactivity of the o-Xylylene Intermediate
The presence of the amine group not only facilitates the formation of the o-xylylene intermediate but also modifies its reactivity. The amino-substituted o-xylylene is an electron-rich diene. This increased nucleophilicity makes it highly reactive towards electron-deficient dienophiles in Diels-Alder reactions. This can lead to faster reaction rates and potentially different regioselectivity compared to the unsubstituted o-xylylene.
Reactivity of the Amine Group: A Tale of Two Influences
The amine group in Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is subject to two primary influences:
-
Steric Hindrance: The amine is situated on a four-membered ring, which is part of a rigid bicyclic system. This steric congestion can hinder its ability to act as a nucleophile compared to a simple primary amine like benzylamine.
-
Electronic Effects: The amine is benzylic, and its lone pair can participate in resonance with the aromatic ring. This delocalization reduces its basicity and nucleophilicity, similar to aniline, but the non-planar nature of the fused ring system may alter the extent of this delocalization.
Therefore, while the amine can undergo typical reactions such as acylation, alkylation, and salt formation, its reactivity will be attenuated compared to less sterically hindered and non-conjugated amines.[1]
Experimental Protocols: A Guide to Reactivity Assessment
To empirically compare the reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, a standardized set of experiments is crucial. Below is a representative protocol for a comparative Diels-Alder reaction.
Protocol: Comparative Thermal Reactivity via Diels-Alder Trapping
Objective: To compare the temperature at which Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and unsubstituted benzocyclobutene undergo ring-opening and subsequent trapping with a dienophile.
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
-
Benzocyclobutene (for comparison)
-
N-Phenylmaleimide (dienophile)
-
High-boiling solvent (e.g., diphenyl ether)
-
Inert atmosphere setup (e.g., Schlenk line with Argon)
-
Heating mantle with temperature controller and thermocouple
-
TLC plates and appropriate eluent system
-
NMR spectrometer and deuterated solvent for analysis
Procedure:
-
Set up two parallel reactions, one with Bicyclo[4.2.0]octa-1,3,5-trien-7-amine and one with benzocyclobutene.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the benzocyclobutene derivative in 10 mL of diphenyl ether.
-
Add 1.2 mmol of N-phenylmaleimide to the solution.
-
Place the flask in a heating mantle and slowly increase the temperature, starting from 100 °C.
-
Monitor the reaction progress every 10 °C increment by taking small aliquots and analyzing by TLC.
-
The reaction is deemed to have initiated when a new spot corresponding to the Diels-Alder adduct appears. Note the temperature of initiation.
-
Continue heating until the starting material is consumed, as indicated by TLC.
-
Cool the reaction mixture to room temperature and isolate the product by column chromatography.
-
Characterize the product by ¹H and ¹³C NMR to confirm the structure of the adduct.
Expected Outcome: The reaction with Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is expected to initiate at a lower temperature than the reaction with unsubstituted benzocyclobutene, providing experimental evidence for the activating effect of the amine group.
Figure 2: Workflow for comparative Diels-Alder trapping experiment.
Conclusion and Future Outlook
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine presents a reactivity profile governed by the delicate balance of its strained ring system and the electronic influence of its amine functionality. Compared to unsubstituted benzocyclobutene, it exhibits enhanced reactivity towards thermal ring-opening, proceeding at lower temperatures to form an electron-rich o-xylylene intermediate that is primed for cycloaddition reactions. The amine group itself, while sterically encumbered, remains a site for further functionalization.
This enhanced reactivity at lower temperatures makes Bicyclo[4.2.0]octa-1,3,5-trien-7-amine a compelling synthon for the construction of complex polycyclic and heterocyclic scaffolds under milder conditions than those required for the parent BCB system. Future research will likely focus on leveraging this unique reactivity in the synthesis of novel pharmaceutical agents and advanced materials.
References
-
Wikipedia. Benzocyclobutene. [Link]
-
SamK. Core Mechanism of Benzocyclobutene (BCB) in Semiconductor Packaging Materials. [Link]
-
Wiley Online Library. Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. [Link]
-
ResearchGate. Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives. [Link]
-
ResearchGate. Unexpected Diels–Alder adduct formation between the benzocyclobutenes... [Link]
-
Royal Society of Chemistry. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. [Link]
-
ResearchGate. (a) The reaction diagram of the ring‐opening reaction of... [Link]
-
PubMed. One- and two-photon-induced ring-cleavage reactions of strained benzocycloalkenes via hot molecules. [Link]
-
National Center for Biotechnology Information. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. [Link]
-
SciSpace. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. [Link]
-
National Center for Biotechnology Information. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. [Link]
-
ACS Publications. Benzocyclobutene and its derivatives. [Link]
-
Royal Society of Chemistry. Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. [Link]
-
American Chemical Society. Benzocyclobutene in frontal ring-opening metathesis polymerization. [Link]
-
Semantic Scholar. Recent chemistry of benzocyclobutenes. [Link]
-
PubChem. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. [Link]
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- 2. Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | C8H9N | CID 2753029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One- and two-photon-induced ring-cleavage reactions of strained benzocycloalkenes via hot molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
